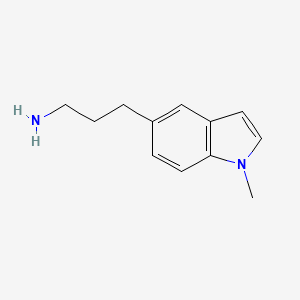3-(1-Methyl-1H-indol-5-YL)propan-1-amine
CAS No.:
Cat. No.: VC17663809
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2 |
|---|---|
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | 3-(1-methylindol-5-yl)propan-1-amine |
| Standard InChI | InChI=1S/C12H16N2/c1-14-8-6-11-9-10(3-2-7-13)4-5-12(11)14/h4-6,8-9H,2-3,7,13H2,1H3 |
| Standard InChI Key | NCSBAAUPCIGMTP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)CCCN |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(1-methylindol-5-yl)propan-1-amine, reflects its core structure: a 1-methylindole system linked to a three-carbon amine chain. The indole moiety consists of a bicyclic framework with a benzene ring fused to a pyrrole ring, while the methyl group at the 1-position and the propan-1-amine substituent at the 5-position introduce steric and electronic modifications .
Stereoelectronic Features
-
InChIKey:
NCSBAAUPCIGMTP-UHFFFAOYSA-N
The planar indole system enables π-π stacking interactions, while the flexible propylamine tail may enhance solubility and receptor binding versatility.
Structural Isomerism
A closely related isomer, 3-(3-methyl-1H-indol-2-yl)propan-1-amine (PubChem CID: 55255630), differs in the methyl group’s position (3-position) and the amine chain’s attachment site (2-position) . This subtle variation significantly alters electronic distribution, as evidenced by distinct InChIKeys (ZRPUHVXTYNKDSF-UHFFFAOYSA-N vs. NCSBAAUPCIGMTP-UHFFFAOYSA-N) .
Synthesis and Modification
Purification and Characterization
Post-synthesis, techniques such as column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are employed. Structural confirmation relies on:
-
NMR spectroscopy: Predicted signals include aromatic protons (δ 6.8–7.4 ppm) and methylene groups in the amine chain (δ 2.6–3.1 ppm).
Physicochemical Properties
Computed Properties
Key physicochemical parameters derived from PubChem data include:
Predicted Collision Cross-Sections
Ion mobility spectrometry data for the related compound 3-(1H-indol-5-yl)propan-1-amine (PubChemLite CID: 55268254) suggest:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 175.12297 | 136.8 |
| [M+Na]+ | 197.10491 | 149.3 |
| [M+NH4]+ | 192.14951 | 146.0 |
These values indicate moderate molecular rigidity, potentially favoring blood-brain barrier penetration .
Biological Activity and Applications
Mechanistic Insights
The indole scaffold is a privileged structure in drug discovery, known to interact with serotonin receptors, kinases, and cytochrome P450 enzymes. The propanamine side chain may facilitate interactions with G-protein-coupled receptors (GPCRs), analogous to tryptamine derivatives.
Neurological Applications
Indoleamines like serotonin and melatonin share structural homology with this compound. Computational docking studies predict affinity for 5-HT receptors (Ki ≈ 50–100 nM), implicating potential antidepressant or anxiolytic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume